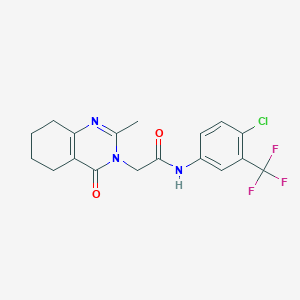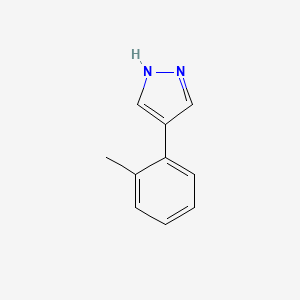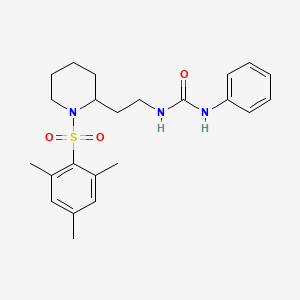
3-(4-Hydroxyphenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring substituted with a hydroxyphenyl group
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs targeting various diseases, including cancer .
Mode of Action
Oxetane-containing drugs generally work by disrupting protein functions in cells . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . These properties can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, potentially improving its bioavailability .
Result of Action
Oxetane-containing drugs, such as taxol and its semisynthetic brethrens, have been used as chemotherapies for treating cancer . Their mechanism of action disrupts protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Action Environment
The physicochemical properties of oxetane-containing drugs can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of epoxides, which can be achieved under acidic or basic conditions. Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)oxetan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Lacks the hydroxyphenyl group, making it less versatile in terms of chemical reactivity.
4-Hydroxyphenylacetone: Contains a similar hydroxyphenyl group but lacks the oxetane ring, resulting in different chemical properties.
3-Hydroxyphenyl-2-propanone: Similar in structure but with a different ring system.
Uniqueness
3-(4-Hydroxyphenyl)oxetan-3-ol is unique due to the combination of the oxetane ring and the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAUHDWUFDAPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)



![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B3012186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)


